molecular formula C7H13NS B6613602 2-cyclopentylethanethioamide CAS No. 1247369-69-2

2-cyclopentylethanethioamide

Cat. No.: B6613602
CAS No.: 1247369-69-2
M. Wt: 143.25 g/mol
InChI Key: MNTQEAZDFBBJHM-UHFFFAOYSA-N
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Description

2-Cyclopentylethanethioamide is a chemical compound of interest in medicinal and organic chemistry research due to its thioamide functional group. Thioamides are recognized as important bioisosteres for amide bonds, and their incorporation into peptide structures is a valuable tactic for improving the metabolic stability and biological activity of peptide therapeutic candidates . The cyclopentyl group is a common motif in medicinal chemistry, known for creating a maximal inductive effect and optimally filling hydrophobic pockets in enzyme active sites, which can enhance the binding affinity and potency of small-molecule inhibitors . Although the specific biological profile of 2-cyclopentylethanethioamide requires further investigation, well-studied thioamide drugs like ethionamide and prothionamide are clinically effective. These drugs are prodrugs activated by bacterial enzymes, ultimately forming covalent adducts with nicotinamide adenine dinucleotide (NAD) that potently inhibit the InhA enzyme in mycolic acid biosynthesis, a mechanism crucial for their anti-tuberculosis and anti-leprosy effects . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential as a building block in synthetic chemistry or as a precursor in the development of novel bioactive molecules.

Properties

IUPAC Name

2-cyclopentylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTQEAZDFBBJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylethanethioamide typically involves the reaction of cyclopentylmethylamine with carbon disulfide, followed by the addition of an alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thioamide group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

Thioamides have been explored for their potential as drug candidates due to their ability to modulate biological targets. For instance, 2-cyclopentylethanethioamide has been investigated for its interactions with P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. Research indicates that modifications to thioamide structures can enhance their efficacy as P-gp inhibitors, potentially reversing drug resistance in cancer treatments .

Antidepressant Synthesis

Recent studies have highlighted the role of thioamides in synthesizing antidepressant compounds. For example, the synthesis of quetiapine derivatives via thioamide intermediates demonstrates the compound's utility in developing pharmacologically active substances . The ability to modify thioamide structures allows for the exploration of new antidepressant candidates with improved therapeutic profiles.

Organic Synthesis

2-Cyclopentylethanethioamide serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various transformations, including:

  • Ullmann Reactions : The compound can undergo copper-catalyzed intramolecular S-arylation, leading to the formation of novel benzo[b]thiolanes . This reaction showcases its potential for creating complex molecular architectures.
  • Formation of Thioesters : Thioamides can be converted into thioesters through palladium-catalyzed C–N cleavage reactions. This transformation is significant for synthesizing esters from thioamide precursors efficiently .

Environmental Chemistry

The use of thioamides like 2-cyclopentylethanethioamide in environmentally friendly solvent systems has been explored. For instance, employing cyclopentyl methyl ether (CPME) as a solvent enhances the yield and selectivity of reactions involving thioamides while minimizing toxic waste . This approach aligns with green chemistry principles by reducing environmental impact.

P-glycoprotein Modulation

A study focusing on amino acid-derived thiazole compounds demonstrated that modifications involving 2-cyclopentylethanethioamide could enhance ATPase activity modulation in P-gp. The research indicated that specific structural features contribute significantly to the binding affinity and efficacy of these compounds against drug-resistant cell lines .

Antidepressant Development

In another investigation, researchers synthesized a series of thiazole derivatives incorporating 2-cyclopentylethanethioamide, which exhibited promising activity against various ABC transporters, including P-gp. These findings suggest that thioamide derivatives may serve as lead compounds for developing new antidepressants with enhanced bioavailability and reduced side effects .

Mechanism of Action

The mechanism of action of 2-cyclopentylethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural analogs of 2-cyclopentylethanethioamide include 2-[(Diphenylmethyl)thio]acetamide () and other thioamide derivatives. Key differences arise from the substituents attached to the thioacetamide core:

  • 2-Cyclopentylethanethioamide : Cyclopentyl group (C₅H₉) provides a compact, aliphatic substituent, influencing solubility and steric hindrance.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property 2-Cyclopentylethanethioamide (Theoretical) 2-[(Diphenylmethyl)thio]acetamide ()
Molecular Formula C₇H₁₃NS₂ C₁₅H₁₅NOS
Molecular Weight ~175.3 g/mol 265.35 g/mol
Solubility Moderate in polar solvents (e.g., DMSO) Low water solubility; soluble in organic solvents (e.g., chloroform)
Melting Point Not reported Data not explicitly provided
Applications Potential enzyme inhibition, ligand design Pharmaceutical impurity (e.g., Armodafinil Impurity E)

Biological Activity

2-Cyclopentylethanethioamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer and immune modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

2-Cyclopentylethanethioamide is characterized by its unique cyclopentyl group attached to an ethanethioamide backbone. This structure may influence its interaction with biological targets, particularly protein kinases involved in various signaling pathways.

Biological Activity Overview

The biological activity of 2-cyclopentylethanethioamide has been primarily investigated through its effects on protein kinase inhibition, which is crucial in regulating cell growth and apoptosis.

  • Inhibition of Protein Kinases : The compound has been shown to inhibit several key protein kinases, including:
    • Janus kinases (Jak1, Jak2)
    • Receptor tyrosine kinases (e.g., PDGF-R, c-Met)
    • Serine/threonine kinases (e.g., b-RAF) .
  • Induction of Apoptosis : By modulating kinase activity, 2-cyclopentylethanethioamide can induce apoptosis in tumor cells, making it a candidate for cancer therapy .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by inhibiting cytokine signaling pathways, which may be beneficial in treating autoimmune diseases .

Research Findings

Recent studies have highlighted various aspects of the biological activity of 2-cyclopentylethanethioamide:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Protein Kinase InhibitionInhibits Jak2 and PDGF-R
Apoptosis InductionInduces cell death in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Studies

Several case studies have documented the efficacy of 2-cyclopentylethanethioamide in preclinical models:

  • Case Study 1 : A study evaluated the compound's effect on a human leukemia cell line (K562). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of 2-cyclopentylethanethioamide .
  • Case Study 2 : In a mouse model of rheumatoid arthritis, administration of the compound resulted in decreased inflammation and joint damage, suggesting its potential utility in autoimmune conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for 2-cyclopentylethanethioamide, and how can reaction reproducibility be ensured?

Answer:
The synthesis typically involves cyclopentyl Grignard reagents reacting with thioamide precursors, followed by purification via recrystallization or column chromatography. Key parameters to document include reaction temperature, solvent polarity, stoichiometry, and catalyst loading. To ensure reproducibility, provide detailed procedural descriptions (e.g., inert atmosphere requirements, reaction quenching methods) and validate product identity through triple-method characterization (NMR, IR, mass spectrometry) .

Basic: Which analytical techniques are critical for characterizing 2-cyclopentylethanethioamide, and how should spectral artifacts be addressed?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Confirm molecular structure and detect impurities.
  • FT-IR : Validate thioamide functional groups (C=S stretch ~1200–1100 cm⁻¹).
  • LC-MS : Assess purity and molecular ion consistency.
    To mitigate artifacts, use deuterated solvent controls, baseline correction, and replicate measurements. For ambiguous peaks, employ heteronuclear correlation spectroscopy (HSQC/HMBC) .

Advanced: How can reaction conditions be optimized to address low yields or side-product formation in 2-cyclopentylethanethioamide synthesis?

Answer:
Adopt a Design of Experiments (DoE) approach to evaluate variables (e.g., temperature, catalyst type, solvent). For example:

VariableRange TestedOptimal Value
Temperature0–80°C40°C
Catalyst (Pd/C)1–5 mol%3 mol%
SolventTHF, DCM, EtOHTHF
Kinetic studies (e.g., time-resolved sampling) and computational modeling (DFT) can identify rate-limiting steps and byproduct pathways .

Advanced: What strategies resolve contradictions in spectral data interpretation for 2-cyclopentylethanethioamide derivatives?

Answer:
Contradictions (e.g., unexpected NOE correlations or mass fragments) require:

  • Cross-validation : Compare data from alternative techniques (e.g., X-ray crystallography for structural confirmation).
  • Computational alignment : Use Gaussian or ORCA to simulate NMR/IR spectra and match experimental data.
  • Sample purity reassessment : Re-purify via preparative HPLC to exclude interference from degradation products .

Basic: What standardized protocols exist for assessing 2-cyclopentylethanethioamide purity in pharmacological studies?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Acceptable purity: ≥95%.
  • Elemental analysis : Report % deviation for C, H, N, S (tolerance ≤0.4%).
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues. Document all methods with instrument calibration details .

Advanced: How should mechanistic studies be designed to probe 2-cyclopentylethanethioamide’s reactivity in nucleophilic substitutions?

Answer:

  • Isotopic labeling : Introduce ¹⁸O or ³⁴S to track bond cleavage/formation via MS.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • Trapping experiments : Use scavengers (e.g., TEMPO) to identify radical intermediates. Publish raw kinetic datasets in supplementary materials .

Basic: What parameters must be reported in biological activity assays for 2-cyclopentylethanethioamide?

Answer:

  • Concentration range : Specify IC₅₀/EC₅₀ values with 95% confidence intervals.
  • Controls : Include vehicle (DMSO) and positive/negative controls.
  • Assay conditions : Document pH, temperature, incubation time, and cell line/vendor (e.g., HEK293, ATCC® CRL-1573™) .

Advanced: Which statistical models are robust for analyzing dose-response data in 2-cyclopentylethanethioamide toxicity studies?

Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R.
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Uncertainty quantification : Report bootstrap confidence intervals for EC₅₀ values. Validate models via leave-one-out cross-validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopentylethanethioamide
Reactant of Route 2
2-cyclopentylethanethioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.